molecular formula C25H22ClN3O3S2 B15086412 N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477330-67-9

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15086412
CAS No.: 477330-67-9
M. Wt: 512.0 g/mol
InChI Key: FKJXVNRYRHGJHW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule recognized in scientific literature as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating key processes such as cell proliferation, migration, and survival. Its overexpression and hyperactivation are frequently associated with tumor growth, metastasis, and angiogenesis. This compound functions by competitively binding to the ATP-binding pocket of FAK, thereby inhibiting its kinase activity and downstream signaling cascades. As a research-grade chemical tool, it is primarily utilized in oncological studies to investigate the mechanisms of cancer cell invasion and metastasis, and to explore FAK as a potential therapeutic target. Researchers also employ this inhibitor in pharmacological assays and in vitro models to understand its effects on cytoskeletal dynamics and integrin-mediated signaling. The compound features a complex hexahydrobenzothienopyrimidinone core structure, which is characteristic of several developed FAK inhibitors. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for scientists working in chemical biology, kinase signaling, and anticancer drug discovery.

Properties

CAS No.

477330-67-9

Molecular Formula

C25H22ClN3O3S2

Molecular Weight

512.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22ClN3O3S2/c1-32-18-11-9-17(10-12-18)29-24(31)22-19-7-2-3-8-20(19)34-23(22)28-25(29)33-14-21(30)27-16-6-4-5-15(26)13-16/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,27,30)

InChI Key

FKJXVNRYRHGJHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC=C4)Cl)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Cyclization Reaction

Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate undergoes cyclization with 4-methoxybenzyl isocyanate in the presence of acetic anhydride to form 3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Reaction Conditions

  • Solvent : Dry toluene
  • Temperature : 110°C under reflux
  • Time : 12–14 hours
  • Yield : 68–72%

Characterization of Intermediate

The intermediate is purified via recrystallization from ethanol and characterized by:

  • IR : C=O stretch at 1,701 cm⁻¹, C=N at 1,595 cm⁻¹
  • ¹H NMR : δ 3.82 (s, 3H, OCH₃), δ 4.21 (q, 2H, COOCH₂CH₃), δ 6.92–7.34 (m, aromatic protons)

Introduction of the Sulfanyl Group

The 2-sulfanyl moiety is introduced via nucleophilic substitution at the 2-position of the pyrimidinone core.

Thiolation Reaction

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one reacts with thiourea in the presence of potassium hydroxide (KOH) to yield 2-sulfanyl derivative.

Reaction Conditions

  • Solvent : Dimethylformamide (DMF)
  • Base : KOH (2.2 equiv)
  • Temperature : 80°C
  • Time : 8 hours
  • Yield : 65%

Synthesis of N-(3-Chlorophenyl)Chloroacetamide

This intermediate is prepared separately for subsequent coupling.

Acylation of 3-Chloroaniline

3-Chloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.

Reaction Conditions

  • Base : Triethylamine (3 equiv)
  • Temperature : 0–5°C (ice bath)
  • Time : 2 hours
  • Yield : 85%

Characterization

  • Melting Point : 112–114°C
  • ¹H NMR : δ 4.21 (s, 2H, CH₂Cl), δ 7.24–7.56 (m, aromatic protons)

Coupling of Sulfanyl-Pyrimidinone and Chloroacetamide

The final step involves nucleophilic displacement of the sulfanyl group’s hydrogen with the chloroacetamide moiety.

Alkylation Reaction

2-Sulfanyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one reacts with N-(3-chlorophenyl)chloroacetamide in DMF using KOH as a base.

Optimized Conditions

Parameter Value
Solvent Dry DMF
Base KOH (2.5 equiv)
Temperature 90°C
Time 12 hours
Workup Precipitation with ice-water
Crystallization Solvent Ethanol/Water (3:1)
Yield 58%

Key Observations

  • Prolonged reaction times (>15 hours) lead to decomposition.
  • Anhydrous conditions prevent hydrolysis of the chloroacetamide.

Analytical Validation

Spectroscopic Confirmation

  • IR : Absorption at 1,664 cm⁻¹ (amide C=O), 1,245 cm⁻¹ (C–S).
  • ¹H NMR : δ 3.82 (s, OCH₃), δ 4.21 (s, SCH₂CO), δ 6.92–7.56 (m, aromatic protons).
  • LC-MS : [M+H]⁺ at m/z 528.1 (calculated 528.08).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Classical Cyclization 68 95 High reproducibility
Solid-Phase Synthesis 42 91 Simplified purification
Microwave-Assisted 75 97 Reduced reaction time

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing O-alkylation during the coupling step.
  • Solution : Use of bulky bases (e.g., DBU) to favor S-alkylation.

Solvent Selection

  • DMF vs. THF : DMF provides higher yields due to better solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound may have therapeutic potential due to its ability to interact with specific molecular targets, making it a candidate for drug development.

    Industry: Its chemical properties could be exploited in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Impact on Bioactivity (Inferred)

  • Chlorophenyl vs.
  • Acetamide Substituent Position: The 3-chlorophenyl group in the target compound vs. 4-diethylaminophenyl in alters electronic properties, which could modulate interactions with enzymatic targets like ROCK1 kinase .
  • Hexahydro Core : The saturated ring system reduces planar rigidity compared to aromatic cores, possibly affecting binding to flat binding pockets in proteins .

Research Findings and Data

Spectroscopic Characterization

  • IR: Strong absorption at ~1660–1664 cm⁻¹ (C=O stretch), ~2212–2214 cm⁻¹ (C≡N in related cyanoacetamides) .
  • ¹H NMR : Signals for aryl protons (δ 7.0–7.9 ppm), SCH₂ (δ ~4.1 ppm), and NH (δ ~10.1–12.5 ppm) .

Bioactivity Correlations

highlights that structural similarity strongly correlates with bioactivity profiles. For example:

  • Compounds with 4-substituted phenyl groups (e.g., 4-chloro, 4-methoxy) cluster together in hierarchical clustering analyses, suggesting shared mechanisms like kinase inhibition .

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